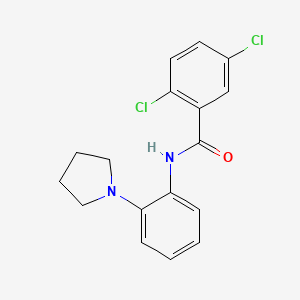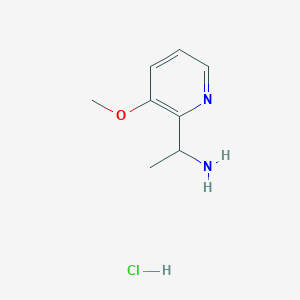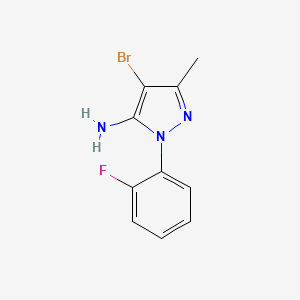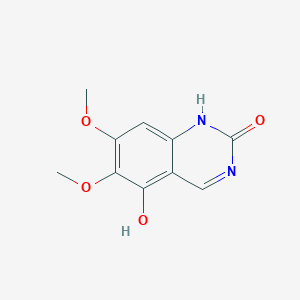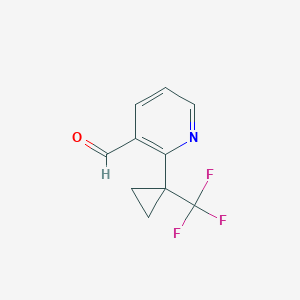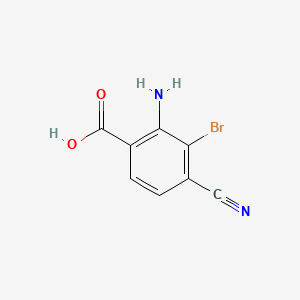
2-Amino-3-bromo-4-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-4-cyanobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a bromine atom, and a cyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 2-amino-4-cyanobenzoic acid, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-cyanobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-Amino-3-bromo-4-aminobenzoic acid.
Oxidation: The major product is 2-Nitro-3-bromo-4-cyanobenzoic acid.
Scientific Research Applications
2-Amino-3-bromo-4-cyanobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
2-Amino-3-bromo-4-cyanobenzoic acid can be compared with other substituted benzoic acids, such as:
- 2-Amino-4-bromo-5-cyanobenzoic acid
- 2-Amino-3-chloro-4-cyanobenzoic acid
- 2-Amino-3-bromo-5-cyanobenzoic acid
Uniqueness
The unique combination of amino, bromo, and cyano groups in this compound imparts distinct chemical reactivity and properties, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form various derivatives highlights its versatility compared to similar compounds.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-amino-3-bromo-4-cyanobenzoic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13) |
InChI Key |
UHTRZRWPAFWBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


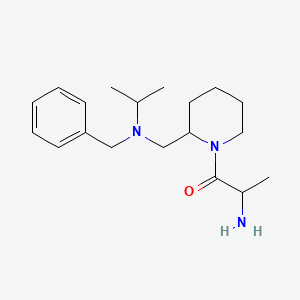
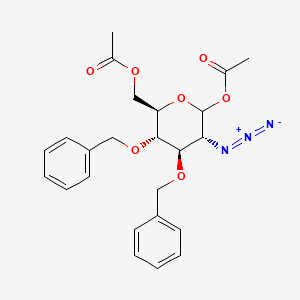
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
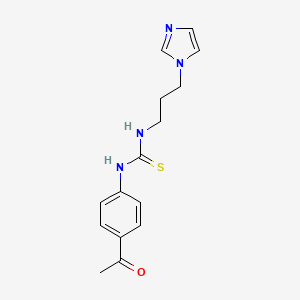
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B14795235.png)
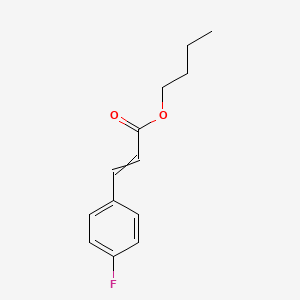
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)
